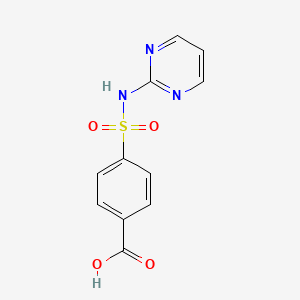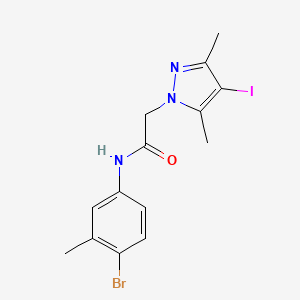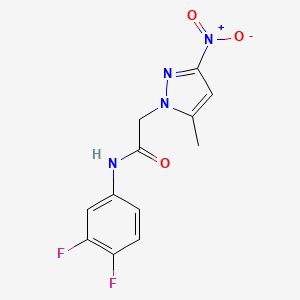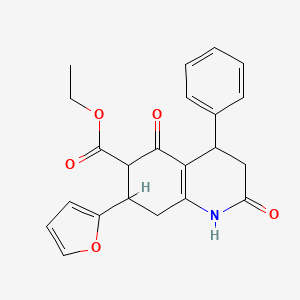![molecular formula C21H20ClF2N3O2 B14946339 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946339.png)
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 3-chloro-4-fluorophenyl group and a 4-[(4-fluorophenyl)amino]piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Substitution with 3-Chloro-4-fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-fluoro benzene derivative reacts with the pyrrolidine-2,5-dione core.
Attachment of the Piperidin-1-yl Group: This step can be carried out through a nucleophilic substitution reaction where the piperidine derivative is introduced to the intermediate compound.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: This compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit a particular enzyme involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-chlorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
- 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. The presence of both chloro and fluoro substituents can significantly influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H20ClF2N3O2 |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluoroanilino)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20ClF2N3O2/c22-17-11-16(5-6-18(17)24)27-20(28)12-19(21(27)29)26-9-7-15(8-10-26)25-14-3-1-13(23)2-4-14/h1-6,11,15,19,25H,7-10,12H2 |
InChI Key |
RCCCLNNHUJUDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14946264.png)


![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
![Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-](/img/structure/B14946301.png)

![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14946305.png)
![ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate](/img/structure/B14946311.png)
![5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B14946314.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B14946321.png)

